MFCD18316382

Description

MFCD18316382 is a synthetic organic compound with applications in medicinal chemistry and materials science. Such compounds are frequently used in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) for pharmaceutical synthesis .

Key inferred properties (based on structurally similar compounds):

- Molecular formula: Likely C₆H₅XBrClO₂ (X = B, N, or other heteroatoms).

- Molecular weight: ~235–240 g/mol.

- Solubility: Moderate in polar aprotic solvents (e.g., THF, DMF) but low in aqueous media .

- Bioactivity: Potential for moderate GI absorption and blood-brain barrier (BBB) penetration, as seen in similar boronic acids .

Properties

IUPAC Name |

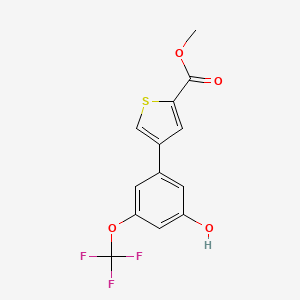

methyl 4-[3-hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O4S/c1-19-12(18)11-4-8(6-21-11)7-2-9(17)5-10(3-7)20-13(14,15)16/h2-6,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZGBKUIFZCVMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CS1)C2=CC(=CC(=C2)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30686679 | |

| Record name | Methyl 4-[3-hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30686679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261921-58-7 | |

| Record name | Methyl 4-[3-hydroxy-5-(trifluoromethoxy)phenyl]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30686679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18316382” typically involves a multi-step process that includes specific reaction conditions to ensure the desired product is obtained with high purity and yield. The synthetic route may involve:

Step 1: Initial formation of the core structure through a condensation reaction.

Step 2: Functionalization of the core structure using reagents such as halogens or alkyl groups.

Step 3: Final purification through recrystallization or chromatography techniques.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This may involve:

Large-scale reactors: for the initial synthesis steps.

Continuous flow systems: to enhance reaction rates and product consistency.

Automated purification systems: to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: “MFCD18316382” undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogen addition.

Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

“MFCD18316382” has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD18316382” exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Binding to enzymes: and altering their activity.

Interacting with cellular receptors: to modulate signal transduction pathways.

Influencing gene expression: by interacting with transcription factors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18316382 with three structurally or functionally analogous compounds, drawing data from peer-reviewed synthesis protocols and physicochemical analyses:

Structural and Functional Contrasts

CAS 1046861-20-4 :

- Shares identical molecular formula and weight with this compound, suggesting structural isomerism or identical backbone. Both exhibit high boron-mediated reactivity in cross-coupling reactions .

- Differences may arise in substituent positioning (e.g., bromo vs. chloro groups), affecting electronic properties and reaction kinetics.

CAS 918538-05-3: A nitrogen-rich heterocycle (C₆H₃Cl₂N₃) with higher bioavailability (0.85 vs. Synthetic routes diverge significantly, favoring cyclization over cross-coupling.

CAS 1761-61-1 :

- A benzimidazole precursor with greener synthesis (A-FGO catalyst, 98% yield) but lower solubility (0.687 mg/mL vs. 0.24–0.68 mg/mL for this compound) .

- Lacks boron, reducing versatility in metal-catalyzed reactions.

Research Findings and Limitations

- Reactivity : Boron-containing analogs (this compound and CAS 1046861-20-4) show superior performance in Suzuki-Miyaura reactions due to boron’s electron-deficient character, enabling efficient transmetalation .

- Thermodynamic Stability: Halogenated derivatives (e.g., this compound) exhibit lower LogS values (-2.99 to -2.47) compared to non-halogenated compounds, indicating reduced aqueous solubility .

- Limitations : Data gaps persist in the catalytic recyclability of this compound’s synthesis, a challenge addressed in CAS 1761-61-1’s A-FGO-based method .

Q & A

Q. How can machine learning enhance structure-activity relationship (SAR) studies for this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.